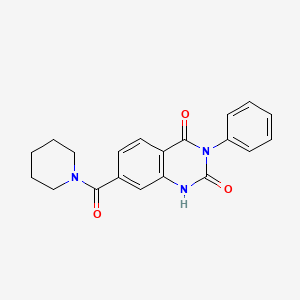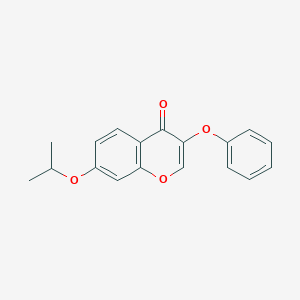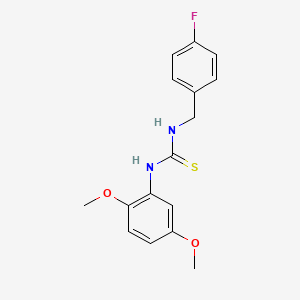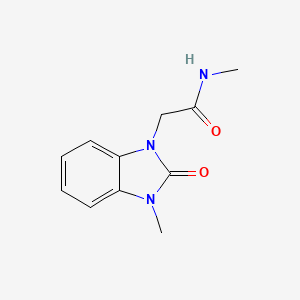![molecular formula C18H18Cl2N2O5S B5762111 ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)
ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a chemical compound used in scientific research. It is commonly referred to as DCMG, and it has been studied for its potential therapeutic applications.
作用機序
The mechanism of action of DCMG is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body. In cancer cells, DCMG has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. In inflammation, DCMG has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In pain, DCMG has been shown to activate opioid receptors in the body, which are involved in the regulation of pain.
Biochemical and Physiological Effects:
DCMG has been shown to have several biochemical and physiological effects in the body. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, which may help to prevent the growth and spread of cancer. In inflammation, DCMG has been shown to reduce the production of prostaglandins, which are mediators of inflammation. In pain, DCMG has been shown to activate opioid receptors in the body, which are involved in the regulation of pain.
実験室実験の利点と制限
One advantage of using DCMG in lab experiments is that it has been shown to have potent anti-cancer, anti-inflammatory, and analgesic effects. This makes it a potentially useful tool for studying these areas of research. However, one limitation of using DCMG is that it is a relatively new compound, and its effects and mechanisms of action are not fully understood. Additionally, it may be difficult to obtain DCMG in large quantities, which could limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on DCMG. One area of interest is the development of DCMG-based therapies for cancer, inflammation, and pain. Another area of interest is the further elucidation of the mechanisms of action of DCMG, which could help to identify new targets for drug development. Additionally, research on the pharmacokinetics and toxicity of DCMG could help to determine its safety and efficacy for use in humans. Overall, DCMG is a promising compound with potential applications in several areas of scientific research.
合成法
DCMG is synthesized through a multi-step process that involves the reaction of 2,3-dichlorophenyl isocyanate with N-methylsulfonyl glycine. The resulting product is then reacted with ethyl 4-aminobenzoate to produce DCMG. This synthesis method has been optimized to produce high yields of DCMG with high purity.
科学的研究の応用
DCMG has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. In cancer research, DCMG has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its anti-inflammatory properties, which may be useful in treating conditions such as arthritis. In pain research, DCMG has been shown to have analgesic effects, which may make it a potential alternative to traditional pain medications.
特性
IUPAC Name |
ethyl 4-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5S/c1-3-27-18(24)12-7-9-13(10-8-12)21-16(23)11-22(28(2,25)26)15-6-4-5-14(19)17(15)20/h4-10H,3,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIDBBWQXCRULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)


![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)

